molecular formula C3H4ClN5O B11925036 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide CAS No. 199292-15-4

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide

Katalognummer: B11925036
CAS-Nummer: 199292-15-4
Molekulargewicht: 161.55 g/mol
InChI-Schlüssel: OSMGHTUHZGBNRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5-position and a carbohydrazide group at the 3-position of the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the carboxylic acid to the carbohydrazide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Condensation Reactions: The carbohydrazide group can react with aldehydes or ketones to form hydrazones or hydrazides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include substituted triazoles with various functional groups.

    Condensation Reactions: Products include hydrazones and hydrazides.

    Oxidation and Reduction Reactions: Products include oxides and amines.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals, contributing to the development of new products and technologies.

Wirkmechanismus

The mechanism of action of 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Similar in structure but with an amino group instead of a chloro group.

    3-Chloro-1H-1,2,4-triazole-5-carbohydrazide: Similar in structure but with the chloro and carbohydrazide groups at different positions.

    5-Chloro-1H-1,2,4-triazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbohydrazide group.

Uniqueness

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of both a chloro group and a carbohydrazide group on the triazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

199292-15-4

Molekularformel

C3H4ClN5O

Molekulargewicht

161.55 g/mol

IUPAC-Name

5-chloro-1H-1,2,4-triazole-3-carbohydrazide

InChI

InChI=1S/C3H4ClN5O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H,6,8,9)

InChI-Schlüssel

OSMGHTUHZGBNRU-UHFFFAOYSA-N

Kanonische SMILES

C1(=NNC(=N1)Cl)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.